REACTION_CXSMILES
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[CH3:1][C:2]1[CH:3]=[C:4]([C:11](=O)[CH2:12][CH2:13][C:14]([OH:16])=[O:15])[CH:5]=[C:6]([CH3:10])[C:7]=1[O:8]C.C(O)(=O)C.Cl>O>[CH3:1][C:2]1[CH:3]=[C:4]([CH2:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15])[CH:5]=[C:6]([CH3:10])[C:7]=1[OH:8]
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Name
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|
Quantity
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13 g
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Type
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reactant
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Smiles
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CC=1C=C(C=C(C1OC)C)C(CCC(=O)O)=O
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Name
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zinc amalgam
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Quantity
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15 g
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Type
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reactant
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Smiles
|
|
Name
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|
Quantity
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70 mL
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Type
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reactant
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
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170 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
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70 mL
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Type
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solvent
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Smiles
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O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux for 12 hr
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Duration
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12 h
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Type
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FILTRATION
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Details
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The cooled mixture was filtered
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Type
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ADDITION
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Details
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the filtrate was poured into water (1 liter)
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Type
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EXTRACTION
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Details
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The mixture was extracted with ethyl acetate
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Type
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WASH
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Details
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the organic fraction was washed four times with water
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Type
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DRY_WITH_MATERIAL
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Details
|
The dried (MgSO4) organic fraction
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Type
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CUSTOM
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Details
|
was evaporated
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Name
|
|
Type
|
product
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Smiles
|
CC=1C=C(C=C(C1O)C)CCCC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |